molecular formula C16H13N5O B6090984 (E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE

(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE

Cat. No.: B6090984
M. Wt: 291.31 g/mol
InChI Key: LNCKGIIWHURVII-YRNVUSSQSA-N
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Description

(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a quinazoline moiety, and a cyano group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the condensation of 1,3-diketones with hydrazines. The quinazoline moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinazoline derivatives, primary amines, and substituted pyrazole compounds.

Scientific Research Applications

(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE: Lacks the pyrazole ring, resulting in different chemical properties and applications.

Uniqueness

(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-1-ETHENYL CYANIDE is unique due to its combination of a pyrazole ring, quinazoline moiety, and cyano group, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-10-12(9-21(2)20-10)7-11(8-17)15-18-14-6-4-3-5-13(14)16(22)19-15/h3-7,9H,1-2H3,(H,18,19,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCKGIIWHURVII-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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